molecular formula C7H9N3OS B12227457 N-(4-hydroxyphenyl)hydrazinecarbothioamide

N-(4-hydroxyphenyl)hydrazinecarbothioamide

Cat. No.: B12227457
M. Wt: 183.23 g/mol
InChI Key: NKAJTGKICCOHQD-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative, a class of compounds recognized as versatile intermediates in medicinal and organic chemistry. Compounds containing the hydrazinecarbothioamide (thiosemicarbazide) group frequently exhibit significant biological potential, making them valuable scaffolds for developing new therapeutic agents . This compound is of high interest to researchers as a key precursor for synthesizing various nitrogen- and sulfur-containing heterocycles, including 1,3,4-thiadiazoles . These heterocyclic frameworks are investigated for a wide spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects . The presence of both the hydrazinecarbothioamide moiety and a phenolic hydroxyl group in its structure provides multiple sites for coordination, allowing researchers to also explore its application in synthesizing novel metal coordination compounds . Such metal complexes are often studied to enhance anticancer and antioxidant activities compared to the parent ligands . Researchers can utilize this compound to explore its mechanism of action in various biological systems, including its potential as an inhibitor of apoptotic enzymes like caspase-3 . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(4-hydroxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-10-7(12)9-5-1-3-6(11)4-2-5/h1-4,11H,8H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAJTGKICCOHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodologies for N 4 Hydroxyphenyl Hydrazinecarbothioamide and Its Derivatives

General Synthetic Strategies for Hydrazinecarbothioamides

The foundational approaches to synthesizing hydrazinecarbothioamides, including the title compound, are centered around the formation of the core N-N-C=S scaffold.

A prevalent method for the synthesis of hydrazinecarbothioamide derivatives, specifically thiosemicarbazones, involves the condensation reaction between thiosemicarbazide (B42300) and an appropriate aldehyde or ketone. researchgate.netnih.govajol.info In the context of N-(4-hydroxyphenyl)hydrazinecarbothioamide, this would typically involve the reaction of 4-hydroxybenzaldehyde (B117250) with thiosemicarbazide. The reaction is often carried out in a suitable solvent such as ethanol (B145695) and may be catalyzed by a few drops of acid. nih.gov A solvent-free approach using microwave irradiation over silica (B1680970) gel has also been reported for similar structures, offering a more environmentally friendly alternative. ajol.info

For instance, the synthesis of 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide was achieved by refluxing 3-methoxysalicylaldehyde with thiosemicarbazide in absolute ethanol, yielding the product in 75-81% after 6 hours. ajol.info A solvent-free version of this reaction under microwave irradiation yielded the product in 82-89% in just 2-3 minutes. ajol.info

Table 1: Comparison of Synthetic Methods for a Hydrazinecarbothioamide Derivative

Method Reagents Solvent Reaction Time Yield (%) Reference
Traditional 3-Methoxysalicylaldehyde, Thiosemicarbazide Absolute Ethanol 6 hours 75-81 ajol.info

Another versatile route to N-substituted hydrazinecarbothioamides is the reaction of a hydrazine (B178648) derivative with an isothiocyanate. sapub.org To synthesize this compound, one could react 4-hydroxyphenylhydrazine with a suitable source of the thioamide carbon, or more directly, react a hydrazine with 4-hydroxyphenyl isothiocyanate. georganics.sk

The synthesis of 1-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetyl)-4-phenylthiosemicarbazide exemplifies this approach, where a hydrazide was refluxed with phenyl isothiocyanate in ethanol for one hour, resulting in a 70% yield of the product. sapub.org The synthesis of isothiocyanates themselves can be achieved through various methods, including the reaction of amines with phenyl chlorothionoformate. organic-chemistry.org

Hydrazinolysis represents a fundamental strategy for the synthesis of thiocarbohydrazides and their derivatives. arkat-usa.org This method involves the cleavage of a C-S or C-O bond in a thiocarbonic or carbonic acid derivative by hydrazine. Common precursors for hydrazinolysis to form the thiocarbohydrazide (B147625) core include thiophosgene, carbon disulfide, and dialkyl xanthates. arkat-usa.org For example, the reaction of hydrazine with carbon disulfide is a cost-effective and practical method for preparing the parent thiocarbohydrazide. arkat-usa.org While direct application to this compound is less commonly detailed, the principle can be extended by using a substituted hydrazine like 4-hydroxyphenylhydrazine. Vapor-phase hydrazinolysis has also been explored as a technique, which can reduce side reactions and shorten reaction times. nih.gov

Multi-Component and One-Pot Synthetic Procedures

To enhance synthetic efficiency, multi-component and one-pot reactions have been developed for hydrazinecarbothioamide synthesis. These procedures combine multiple reactants in a single vessel to form the final product, avoiding the need for isolation of intermediates.

A notable example is the one-pot, three-component synthesis of 1H-pyrazole-1-carbothioamide derivatives. This reaction involves hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate in the presence of a HAp/ZnCl2 nano-flake catalyst. biointerfaceresearch.com This method provides high yields (80-90%) in short reaction times (30-40 minutes) at 60-70°C without a solvent. biointerfaceresearch.com Similarly, O-alkyl hydrazinecarbothioates have been synthesized in a one-pot procedure starting from an alcohol, carbon disulfide, and a substituted hydrazine, with yields reaching up to 89%. researchgate.net These strategies could be adapted for the synthesis of this compound by selecting the appropriate starting materials, such as 4-hydroxybenzaldehyde, malononitrile, and a thiocarbonyl source with hydrazine.

Preparation of this compound Substituted Derivatives

The synthesis of substituted derivatives of this compound can be achieved by either starting with substituted precursors or by modifying the parent molecule.

For instance, various 5-substituted-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamide derivatives were synthesized by reacting 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives with N4-aryl thiosemicarbazides. nih.gov This demonstrates how substituents can be introduced on the aryl ring attached to the hydrazinecarbothioamide core.

Another study details the synthesis of hydrazinecarbothioamides with a phenylsulfonyl group. nih.gov Furthermore, N-aryl substituted hydrazinecarbothioamides have been prepared by reacting various substituted N-phenylhydrazinecarbothioamides with 4-acetyl-N-arylbenzenesulphonamides. google.com For example, N-(4-chlorophenyl)hydrazinecarbothioamide was reacted with 4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide in methanol (B129727) to yield the corresponding substituted product. google.com These examples highlight the modularity of the synthetic routes, allowing for the creation of a wide array of derivatives.

Purification and Yield Optimization Considerations

The purification of this compound and its derivatives is crucial for obtaining products of high purity. Recrystallization from common solvents like ethanol is a frequently reported method. ajol.infosapub.orggoogle.com The crude solid obtained from the reaction mixture is typically washed with a cold solvent to remove impurities before being recrystallized. sapub.org

Yield optimization is dependent on several factors, including the choice of synthetic route, reaction conditions, and catalyst. As seen in the condensation reactions, moving from a traditional reflux in ethanol to a solvent-free microwave-assisted method can significantly reduce reaction time from hours to minutes while also improving the yield. ajol.info In multi-component reactions, the choice of catalyst is critical, with nano-catalysts like HAp/ZnCl2 demonstrating high efficiency. biointerfaceresearch.com The reaction temperature and stoichiometry of the reactants are also key parameters that need to be fine-tuned to maximize the product yield. For example, in the synthesis of isothiocyanates, a two-step approach was found to be more versatile and gave higher yields for a broader range of substrates compared to a one-pot process. organic-chemistry.org

Table 2: List of Mentioned Compounds

Compound Name
This compound
Thiosemicarbazide
4-Hydroxybenzaldehyde
2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide
3-Methoxysalicylaldehyde
4-hydroxyphenylhydrazine
4-hydroxyphenyl isothiocyanate
1-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetyl)-4-phenylthiosemicarbazide
Phenyl isothiocyanate
Thiophosgene
Carbon disulfide
Dialkyl xanthates
1H-pyrazole-1-carbothioamide
Hydrazine hydrate
Arylidene malononitrile
O-alkyl hydrazinecarbothioates
5-substituted-2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(phenyl-4-substituted)hydrazinecarbothioamide
1-[(diethylamino)methyl]-1H-indole-2,3-dione
N4-aryl thiosemicarbazides
N-(4-chlorophenyl)hydrazinecarbothioamide
4-acetyl-N-(4-methoxyphenyl)benzenesulphonamide

Advanced Spectroscopic Characterization of N 4 Hydroxyphenyl Hydrazinecarbothioamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of N-(4-hydroxyphenyl)hydrazinecarbothioamide systems in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton and carbon-13 spectra, a detailed map of the molecule's connectivity and chemical environment can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of thiosemicarbazide (B42300) derivatives provides valuable information about the different types of protons within the molecule. For derivatives of this compound, characteristic signals are observed for the aromatic, amine (NH and NH₂), and hydroxyl (OH) protons.

In a typical spectrum recorded in DMSO-d₆, the aromatic protons of the hydroxyphenyl ring appear as multiplets or distinct doublets, generally in the range of δ 6.8–7.6 ppm. nih.govsciengine.com The phenolic -OH proton gives rise to a singlet, with its chemical shift being sensitive to concentration and temperature, often appearing downfield around δ 7.9-9.8 ppm. nih.govsciengine.comumich.edu

The protons attached to the nitrogen atoms of the hydrazinecarbothioamide chain are particularly diagnostic. The two protons of the terminal -NH₂ group often appear as two distinct singlets or a broad singlet due to their different chemical environments relative to the thiocarbonyl group, typically resonating in the region of δ 6.3-7.9 ppm. nih.govsciengine.comumich.edu The secondary amine (-NH-) proton is the most deshielded, appearing as a singlet far downfield, often above δ 10.5 ppm. nih.govsciengine.comumich.edu

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for N-arylhydrazinecarbothioamide Derivatives in DMSO-d₆

Proton Assignment(E)-2-(1-(2-hydroxyphenyl)ethylidene) hydrazine-1-carbothioamide nih.govsciengine.com2-(2-Hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide umich.edu
Aromatic-H 6.89 (m), 7.21 (m), 7.52 (m)7.10 (d), 7.18 (dd), 7.24 (d)
-NH₂ 7.88 (s)6.38 (s), 6.39 (s)
-OH 7.92 (s)9.75 (s)
-NH- 10.54 (s)11.12 (s)
Other -3.72 (s, OCH₃), 6.35 (s, CH=N)

Note: Data presented is for structurally similar compounds. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, and 'm' multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The most characteristic signal in the ¹³C NMR spectrum of this compound and its derivatives is that of the thiocarbonyl (C=S) carbon. This carbon is highly deshielded and typically appears in the range of δ 171-186 ppm. nih.govsciengine.comumich.eduresearchgate.net

The aromatic carbons of the hydroxyphenyl group resonate in their characteristic region of δ 116–132 ppm. nih.govsciengine.com The carbon atom attached to the hydroxyl group (C-O) is observed further downfield, around δ 146-154 ppm, due to the deshielding effect of the oxygen atom. nih.govsciengine.comumich.edu In thiosemicarbazone derivatives, where the hydrazine (B178648) nitrogen is bonded to a carbon via a double bond (C=N), this imine carbon signal appears in the δ 148 ppm region. nih.govsciengine.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for N-arylhydrazinecarbothioamide Derivatives in DMSO-d₆

Carbon Assignment(E)-2-(1-(2-hydroxyphenyl)ethylidene) hydrazine-1-carbothioamide nih.govsciengine.com2-(2-Hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide umich.edu
C=S 178.05171.6
Aromatic C-O 146.34153.2
Aromatic C 116.31-132.1117.7-131.5
C=N 148.26-
Other 11.7 (CH₃)63.10 (OCH₃), 151.2 (C-OCH₃)

Note: Data presented is for structurally similar compounds.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands include:

O-H Stretching: A broad band in the region of 3280–3450 cm⁻¹ is characteristic of the phenolic hydroxyl group. sciengine.comumich.edu

N-H Stretching: The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups appear as multiple sharp bands in the 3130–3400 cm⁻¹ range. sciengine.comumich.edursc.org

C=S Stretching: The presence of the thiocarbonyl group is confirmed by a band in the 1235–1256 cm⁻¹ region. sciengine.comumich.edursc.org The absence of a band around 2500 cm⁻¹ for S-H stretching confirms that the compound exists in the thione form rather than the thiol tautomer in the solid state. sciengine.com

N-N Stretching: A band corresponding to the N-N single bond is typically observed around 1050 cm⁻¹. sciengine.com

Aromatic C=C Stretching: Vibrations of the phenyl ring are seen in the 1440–1610 cm⁻¹ range. sciengine.com

C-O Stretching: The phenolic C-O stretching vibration appears around 1271 cm⁻¹. sciengine.com

In thiosemicarbazone derivatives, an additional strong band for the C=N (imine) stretching is observed around 1587-1610 cm⁻¹. sciengine.comumich.edu

Table 3: Key IR Absorption Frequencies (cm⁻¹) for N-arylhydrazinecarbothioamide Derivatives

Vibrational Mode(E)-2-(1-(2-hydroxyphenyl)ethylidene) hydrazine-1-carbothioamide sciengine.com2-(2-Hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide umich.eduChromone-based Thiosemicarbazones rsc.org
ν(O-H) 32803448-
ν(N-H) 3404 (NH₂), 3134 (NH)3351, 3330 (NH₂), 3271 (NH)3125-3294
ν(C=N) 158716101539-1543
ν(C=C) Aromatic 1519-1441--
ν(C-O) Phenolic 1271--
ν(C=S) 123512351212-1256
ν(N-N) 1050--

Note: ν represents stretching vibration.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₇H₉N₃OS, corresponding to a monoisotopic mass of 183.05 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

While specific fragmentation data for the parent compound is not detailed in the provided sources, a plausible fragmentation pattern can be predicted. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways for related thiosemicarbazide and thiosemicarbazone structures involve the cleavage of the N-N bond, loss of the thioamide group or parts of it (e.g., H₂S, CSNH₂), and fragmentation of the aromatic ring. For instance, studies on related thiosemicarbazones have reported elemental analysis and mass-to-charge ratios that corroborate their proposed structures. nih.govumich.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound and its derivatives is characterized by absorption bands in the ultraviolet and visible regions, arising from π→π* and n→π* transitions.

π→π Transitions:* Intense absorption bands are expected due to π→π* transitions within the phenyl ring and the C=S double bond. For related thiosemicarbazone structures, these high-energy transitions are observed in the 200–290 nm range. umich.edumdpi.comresearchgate.net

n→π Transitions:* Lower energy, less intense bands corresponding to n→π* transitions are also characteristic. These transitions involve the non-bonding electrons on the nitrogen, oxygen, and sulfur atoms, particularly those of the thioamide group (-NH-C=S). This transition is often observed at longer wavelengths, typically above 300 nm. researchgate.net

In a study of a complex hydrazone containing a 4-hydroxyphenyl moiety, a maximum absorption (λₘₐₓ) was recorded at 202 nm with another peak at 252 nm. mdpi.com Studies on other thiosemicarbazone ligands show characteristic bands assigned to π→π* transitions of the aromatic ring and n→π* transitions of the azomethine and thiocarbonyl groups. researchgate.net Upon complexation with metal ions, these bands may shift, and new charge-transfer bands can appear. umich.eduresearchgate.net For instance, some charge-transfer complexes involving thiosemicarbazones exhibit new absorption bands at very long wavelengths (500-650 nm). youtube.com

Electron Spin Resonance (ESR) Spectroscopy in Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique applicable to species with unpaired electrons. While this compound itself is a diamagnetic (EPR-silent) molecule, its complexes with paramagnetic metal ions, such as Copper(II) or Manganese(II), can be effectively studied using ESR spectroscopy. This technique provides detailed information about the coordination environment of the metal ion, the nature of the metal-ligand bonding, and the geometry of the complex. researchgate.netnih.govnih.gov

For Cu(II) complexes with thiosemicarbazone ligands, the ESR spectra are often characteristic of a d⁹ system with an unpaired electron in the dₓ²-y² orbital. nih.govresearchgate.net The spectra typically exhibit axial symmetry, with g-tensor values following the trend g|| > g⊥ > gₑ (where gₑ ≈ 2.0023). nih.gov This pattern is indicative of a square planar or tetragonally distorted octahedral geometry. nih.govacs.org

The g|| value can be used to assess the degree of covalency in the metal-ligand bond; values less than 2.3 suggest a significant covalent character. researchgate.net Furthermore, hyperfine coupling of the electron spin with the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, I=3/2) provides a four-line pattern. Superhyperfine coupling to ligand atoms with nuclear spins, such as ¹⁴N (I=1), can also be observed, confirming the coordination of the nitrogen atoms from the hydrazinecarbothioamide ligand to the metal center. nih.govresearchgate.net Studies on various copper-thiosemicarbazone complexes have utilized ESR to elucidate these structural details and confirm the coordination via sulfur and nitrogen atoms. nih.govnih.gov

Thermal Analysis Techniques (TG, DTG) and Kinetic Parameters

A comprehensive review of existing scientific literature reveals a notable absence of specific studies on the thermal decomposition behavior of this compound. Consequently, detailed thermogravimetric (TG) and derivative thermogravimetric (DTG) data, as well as the kinetic parameters of its thermal degradation, are not available in published research.

However, valuable insights can be inferred from the analysis of structurally related compounds, particularly thiosemicarbazone derivatives. These compounds share the core hydrazinecarbothioamide functional group, and studies on their thermal properties provide a foundational understanding of how this compound might behave under thermal stress.

General findings from the thermal analysis of various thiosemicarbazone derivatives indicate that their decomposition is a complex process that typically occurs in multiple stages. researchgate.netjetir.org The thermal stability of these compounds can vary significantly based on the nature of the substituents attached to the thiosemicarbazone backbone. For instance, research on a range of thiosemicarbazone derivatives has shown that the decomposition profiles are unique to each compound, with some being more thermally resistant than others. researchgate.net

Studies on thiosemicarbazones derived from various aldehydes and ketones reveal that the initial decomposition step is often associated with the melting point of the compound, which is observable as an endothermic peak in differential thermal analysis (DTA) or differential scanning calorimetry (DSC) curves. This is followed by one or more exothermic decomposition stages at higher temperatures. jetir.org For example, the thermal analysis of thiosemicarbazone of benzaldehyde (B42025) shows an endothermic peak corresponding to its melting point around 153.50 °C, followed by sharp weight loss above 200 °C. jetir.org

The thermal decomposition of phenolic compounds, a key structural feature of this compound, has been shown to follow first-order kinetics. scielo.br The stability of these compounds and their degradation rates are influenced by factors such as temperature, pH, and the presence of other substances. scielo.br

While these findings from related compounds provide a general framework, it is crucial to emphasize that the precise decomposition temperatures, the number of decomposition steps, the percentage of mass loss at each stage, and the kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) are highly specific to the individual molecular structure. Therefore, without direct experimental data for this compound, any detailed description or data table would be speculative.

To present a scientifically accurate and detailed account of the thermal analysis and kinetic parameters for this compound, dedicated experimental studies employing TG/DTG analysis under controlled conditions would be required. Such studies would allow for the determination of the specific thermal decomposition profile and the calculation of the associated kinetic triplet (Ea, A, and the reaction model).

Crystallographic and Conformational Studies of N 4 Hydroxyphenyl Hydrazinecarbothioamide and Analogues

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

A closely related analogue, (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide, has been synthesized and its crystal structure determined by SC-XRD. nih.govresearchgate.netresearchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The thiosemicarbazone moiety in this derivative is nearly planar, a common feature observed in many thiosemicarbazone structures. nih.govresearchgate.net This planarity arises from the delocalization of π-electrons across the C=N-N-C(=S) backbone.

The structural parameters for this analogue provide a valuable reference for understanding the geometry of N-(4-hydroxyphenyl)hydrazinecarbothioamide. The bond lengths and angles within the thiosemicarbazide (B42300) core are consistent with those reported for other thiosemicarbazone derivatives. For instance, the C=S and C-N bond lengths are indicative of the thione tautomeric form being predominant in the solid state. acs.org

Table 1: Illustrative Crystallographic Data for a this compound Analogue

Parameter Value
Empirical Formula C₁₁H₁₅N₃OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.5604 (7)
b (Å) 9.7578 (6)
c (Å) 9.3079 (4)
β (°) 95.194 (3)
Volume (ų) 1226.56 (11)
Z 4

Data based on the crystal structure of (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide. researchgate.net

Conformational Analysis and Tautomeric Forms

The conformational landscape and the potential for tautomerism are key aspects of the chemistry of this compound. Thiosemicarbazones, in general, can exist in different conformational and tautomeric forms, which can influence their chemical reactivity and biological activity.

Conformational Isomers:

The conformation of thiosemicarbazones is often described by the orientation around the N-N and C-N bonds. The E/Z isomerism with respect to the C=N double bond is a common feature. researchgate.net For this compound, which is a thiosemicarbazide, the key conformational flexibility lies in the torsion angles around the N-N and N-C single bonds. Computational studies on related thiosemicarbazone derivatives have been employed to determine the most stable conformers. researchgate.netresearchgate.netscispace.com These studies often reveal that the E isomer, with respect to the azomethine group in thiosemicarbazones, is generally more stable.

Tautomeric Forms:

This compound can theoretically exist in two main tautomeric forms: the thione and the thiol forms. researchgate.netresearchgate.netchemicalbook.com The thione form is characterized by a C=S double bond, while the thiol form contains a C-S single bond and an S-H group, with the double bond shifting to the C=N position.

Scheme 1: Thione-Thiol Tautomerism
[Thione Form] ⇌ [Thiol Form]

In the solid state, X-ray diffraction studies of numerous thiosemicarbazone derivatives have consistently shown the predominance of the thione form. chemicalbook.com This is supported by the observed C=S bond lengths, which are characteristic of a double bond. In solution, the equilibrium between the thione and thiol forms can be influenced by factors such as the solvent polarity and pH. researchgate.netnih.gov Spectroscopic techniques like NMR and IR are often used to study this equilibrium. For many thiosemicarbazones, the thione form remains the major species in solution, although the presence of the thiol tautomer in low concentrations can be crucial for their chemical reactivity and coordination chemistry. researchgate.netnih.gov

The phenolic hydroxyl group on the phenyl ring of this compound can also participate in tautomerism, potentially leading to a quinone-methide type structure, although this is generally less favored.

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of hydrogen bond donors (N-H and O-H) and acceptors (S and O) in this compound and its analogues leads to the formation of extensive hydrogen bonding networks in the solid state. These interactions play a crucial role in stabilizing the crystal packing.

Intramolecular Hydrogen Bonding:

While less common in simple N-aryl thiosemicarbazides, intramolecular hydrogen bonds can occur in more complex thiosemicarbazone derivatives, often influencing their conformation. For instance, in derivatives with appropriate ortho-substituents on the aromatic ring, an intramolecular hydrogen bond can form between the substituent and the hydrazine (B178648) N-H group. mdpi.com For this compound itself, significant intramolecular hydrogen bonding is less likely due to the para-position of the hydroxyl group.

Intermolecular Hydrogen Bonding:

The crystal structures of thiosemicarbazone derivatives are typically dominated by a network of intermolecular hydrogen bonds. nih.govresearchgate.netchemicalbook.com In the case of the analogue (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide, the molecules are linked into a three-dimensional network through a combination of N—H⋯O, N—H⋯S, and O—H⋯S hydrogen bonds. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar, rich hydrogen-bonding network.

The phenolic O-H group is a potent hydrogen bond donor and would likely interact with the thione sulfur atom or the nitrogen atoms of neighboring molecules. The N-H protons of the hydrazinecarbothioamide moiety are also key donors, forming hydrogen bonds with the oxygen and sulfur atoms of adjacent molecules. These interactions often lead to the formation of characteristic supramolecular motifs, such as dimers or chains, which then assemble into a stable three-dimensional architecture. scispace.com

Table 2: Potential Intermolecular Hydrogen Bonds in this compound

Donor Acceptor Type of Interaction
Phenolic O-H Thione S O—H⋯S
Phenolic O-H Hydrazine N O—H⋯N
Hydrazine N-H Phenolic O N—H⋯O
Hydrazine N-H Thione S N—H⋯S

This table represents potential interactions based on the analysis of analogous structures.

The intricate network of hydrogen bonds significantly influences the physicochemical properties of the compound, including its melting point, solubility, and crystal packing density.

Computational and Theoretical Investigations of N 4 Hydroxyphenyl Hydrazinecarbothioamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For N-(4-hydroxyphenyl)hydrazinecarbothioamide, DFT studies offer a detailed understanding of its molecular geometry, orbital energies, electrostatic potential, vibrational modes, and chemical reactivity.

Geometry Optimization and Molecular Structure Prediction

The first step in any DFT study is the geometry optimization of the molecule, which involves finding the lowest energy arrangement of its atoms. This process provides crucial information about bond lengths, bond angles, and dihedral angles, which together define the three-dimensional structure of the molecule.

For derivatives of hydrazinecarbothioamide, DFT calculations have been used to determine their optimized geometries. researchgate.net For instance, in a study of related compounds, the dihedral angle between the phenyl ring and the hydrazinecarbothioamide group was found to be a key structural parameter. researchgate.net In one case, this angle was calculated to be nearly planar at 2.0(5)°, while in a different solvated crystal structure, it was significantly larger. researchgate.net DFT geometry optimization for a related molecule showed a dihedral angle of 24.5(5)° between the phenyl ring and the hydrazinecarbothioamide group. researchgate.net These findings highlight the influence of intermolecular interactions on the molecular conformation. researchgate.net

The optimized geometric parameters for a molecule similar to this compound, as determined by DFT calculations, are often in good agreement with experimental data from X-ray crystallography. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Hydrazinecarbothioamide Derivative

ParameterBond Length (Å)Bond Angle (°)
C-N1.354 - 1.394
C=S~1.68
N-N~1.38
C-O~1.368
C-N-C108.8 - 125.8
N-C=S~126.4

Note: The data in this table is based on reported values for similar structures and serves as an illustrative example. researchgate.netuantwerpen.be

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can lead to higher chemical reactivity and biological activity. nih.gov For hydrazinecarbothioamide derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the sulfur atom and the phenyl ring, while the LUMO is often distributed over the electron-deficient regions.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Schiff Base

ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
ΔE (Energy Gap)0.08657

Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is provided as an example. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show negative potential around the oxygen and sulfur atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. ias.ac.in

Vibrational Frequencies and Spectroscopic Correlation

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. ikm.org.myias.ac.in By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be achieved. nih.gov This correlation helps in the structural elucidation and characterization of the compound. ikm.org.my

For molecules containing a hydroxyl group, the O-H stretching vibration is a characteristic peak. In a study of a related compound, the bands at 1184 and 1309 cm-1 were assigned to the motions of the hydroxyl group. cyberleninka.ru The C=S stretching vibration is also a key marker for the thioamide group. Theoretical calculations often require a scaling factor to be applied to the computed frequencies to better match the experimental values, which accounts for anharmonicity and other approximations in the calculations. nih.gov

Table 3: Calculated and Experimental Vibrational Frequencies for a Related Compound

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
N-H Stretch3447~3300-3500
C-H Stretch (Aromatic)3120-30003100-3000
C=O Stretch1687~1650
C-O Stretch12361249

Note: The data presented here is for similar functional groups and serves for illustrative purposes. nih.govresearchgate.net

Chemical Reactivity Descriptors

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ2 / (2η), where μ is the chemical potential (-χ). nih.gov

These descriptors provide a quantitative measure of the molecule's reactivity and are useful for comparing the reactivity of different compounds. nih.gov For example, a molecule with a high electrophilicity index is a good electrophile. researchgate.net

Table 4: Calculated Chemical Reactivity Descriptors for a Related Schiff Base

DescriptorValue
Chemical Hardness (η)0.04 eV
Chemical Softness (S)11.55 eV-1
Electronegativity (χ)0.22 eV
Electrophilicity Index (ω)0.58 eV

Note: This data is for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is provided as an example. nih.gov

Potential Energy Surface (PES) and Time-Dependent DFT (TD-DFT) for Excited States

The Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. By mapping the PES, one can identify stable isomers, transition states, and reaction pathways. For photochemical reactions, it is necessary to study the excited-state PES.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. nih.gov It can predict absorption and emission spectra and provide insights into photochemical processes such as intramolecular proton transfer and charge transfer. nih.gov For hydroxyphenyl derivatives, TD-DFT studies have been employed to investigate the mechanisms of excited-state intramolecular proton transfer (ESIPT). nih.gov These studies can reveal the intricate details of how the molecule behaves upon photoexcitation, which is crucial for the design of fluorescent probes and photostabilizers.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For a compound like this compound, molecular docking studies would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological target. The choice of target would depend on the suspected biological activity of the compound. For instance, given the structural motifs, potential targets could include enzymes like tyrosinase, topoisomerase, or various kinases.

A typical molecular docking study would yield information on:

Binding Affinity: A scoring function is used to estimate the binding energy (often in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable complex.

Binding Pose: The predicted 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues in the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. The 4-hydroxyphenyl group, for example, could act as a hydrogen bond donor and acceptor, while the thioamide group could also participate in hydrogen bonding.

While no specific docking studies for this compound were found, studies on other thiosemicarbazone derivatives have shown their potential to inhibit various enzymes through interactions with key active site residues. nih.govnih.govresearchgate.net For example, research on vanillin-benzylidenehydrazine hybrids as tyrosinase inhibitors revealed the importance of hydrophobic and hydrogen bond interactions in their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of the molecules.

A QSAR study on a series of analogs of this compound would involve:

Synthesizing and testing a series of related compounds for a specific biological activity.

Calculating a set of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Developing a mathematical equation that correlates the descriptors with the biological activity.

Validating the model to ensure its predictive power.

For instance, a study on substituted hydrazinecarbothioamides as antitubercular agents resulted in a highly significant QSAR equation that could explain 81.8% of the variance in activity. nih.gov Such models provide valuable insights into the design of more potent analogs. 3D-QSAR studies on other classes of compounds have provided contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative charge) would increase or decrease biological activity. mdpi.com

Without a dataset of synthesized analogs and their measured biological activities, a specific QSAR model for this compound cannot be developed.

Computational Prediction of Biological Activities (e.g., PASS System)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a large database of known structure-activity relationships.

A PASS prediction for this compound would provide a list of potential biological activities, each with a probability value (Pa for "probable activity" and Pi for "probable inactivity"). These predictions can help in identifying potential therapeutic applications for a new compound and in planning further experimental studies.

For example, a PASS prediction might suggest that this compound has potential as an antifungal, antibacterial, or anticancer agent based on its structural similarity to other compounds with these known activities. Studies on novel thiosemicarbazide (B42300) derivatives have utilized PASS to indicate potential α-glucosidase inhibitory activity, which was subsequently confirmed by in vitro studies. nih.gov

COSMO-RS and Molecular Dynamics Simulations

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a computational method used to predict the thermodynamic properties of fluids and solutions. nih.gov It is based on quantum chemical calculations and can be used to predict properties like solubility, vapor pressure, and partition coefficients. For a compound like this compound, COSMO-RS could be used to predict its solubility in various solvents, which is crucial information for its synthesis, purification, and formulation.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. phcogj.comyoutube.comnih.gov In the context of drug design, MD simulations can be used to:

Study the stability of a ligand-protein complex obtained from molecular docking.

Investigate the conformational changes in a protein upon ligand binding.

Calculate the free energy of binding with higher accuracy than docking scores.

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds to microseconds. The results would provide a dynamic view of the interactions and the stability of the binding pose. While general principles of MD simulations are well-established, no specific MD studies on this compound were identified in the literature search.

Coordination Chemistry of N 4 Hydroxyphenyl Hydrazinecarbothioamide Ligands

Synthesis of Metal Complexes

The synthesis of metal complexes with N-(4-hydroxyphenyl)hydrazinecarbothioamide and related ligands is typically achieved through straightforward methods. A common approach involves the reaction of the thiosemicarbazone ligand with a metal salt in a suitable solvent.

General synthetic procedures often include the following steps:

The this compound ligand is dissolved in a solvent such as ethanol (B145695) or methanol (B129727).

A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in the same or a compatible solvent is added to the ligand solution. ajol.info

The reaction mixture is often stirred and heated under reflux for several hours to ensure the completion of the reaction. nih.gov

Upon cooling, the resulting metal complex precipitates out of the solution. ajol.info

The solid product is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. ajol.info

For instance, the synthesis of nickel(II) complexes has been achieved by heating (E)-2-(1-(4-hydroxyphenyl)ethylidene)-N-(pyridin-2-yl)hydrazinecarbothioamide with nickel(II) chloride in refluxing ethanol for two hours, resulting in a high yield of the complex. nih.gov Similarly, manganese(II), copper(II), and zinc(II) complexes have been prepared by adding a warm methanolic solution of the respective metal chlorides to the ligand solution and stirring with heat. ajol.info In some cases, syntheses are carried out under solvent-free conditions using microwave irradiation, which can offer advantages such as shorter reaction times and higher yields. ajol.info

The stoichiometry of the reactants can be varied to obtain complexes with different ligand-to-metal ratios. The resulting complexes are often colored solids, with their solubility depending on the nature of the metal, the ligand, and any counter-ions present. They are frequently soluble in polar organic solvents like DMSO and DMF. ajol.info

Ligand Binding Modes and Chelation Behavior

This compound is a versatile ligand capable of coordinating to metal ions in various ways, primarily dictated by the reaction conditions and the nature of the metal ion.

The most common coordination mode for this compound and related thiosemicarbazones involves the nitrogen and sulfur atoms of the hydrazinecarbothioamide moiety. nih.govresearchgate.net The ligand typically coordinates to the metal center through the sulfur atom of the thione group (C=S) and the nitrogen atom of the azomethine group (-N=CH-), if present as a Schiff base, or the hydrazine (B178648) nitrogen. This N,S-bidentate chelation forms a stable five-membered ring with the metal ion. idsi.md

Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports this N,S-coordination. In the IR spectrum of the free ligand, the ν(C=S) band appears at a certain wavenumber. Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the sulfur atom to the metal ion. idsi.md Similarly, changes in the vibrational frequencies associated with the C=N and N-N bonds of the hydrazine fragment also provide evidence for the involvement of the nitrogen atom in coordination.

While bidentate N,S-coordination is common, this compound and its derivatives can exhibit higher denticity depending on the molecular structure and the presence of other donor groups. For Schiff base derivatives of this compound, where the hydrazine nitrogen is attached to a larger conjugated system, tridentate coordination is frequently observed. ajol.infonih.gov

In such cases, the ligand can coordinate through the phenolic oxygen atom (from the 4-hydroxyphenyl group), the azomethine nitrogen atom, and the thione sulfur atom. This O,N,S-tridentate chelation leads to the formation of stable five- and six-membered chelate rings with the metal ion. Spectroscopic analyses confirm this mode of coordination, showing shifts in the vibrational bands of the phenolic -OH group in addition to the N and S donor sites. ajol.info The ability of histidine to act as a tridentate ligand in metal complexes provides a parallel for this type of coordination behavior. nih.gov The coordination can also be influenced by the presence of other ligands in the coordination sphere. nih.gov

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes of this compound is crucial for understanding their chemical and physical properties. X-ray crystallography is the most definitive technique for this purpose, providing precise information about the geometry of the metal center and the bond parameters within the complex.

The geometry of the metal center in these complexes is determined by the coordination number of the metal ion and the nature of the ligands. Common coordination numbers for transition metal complexes are four, five, and six, leading to a variety of geometries. libretexts.org

Four-coordinate complexes: These can adopt either a square planar or a tetrahedral geometry. libretexts.org For example, some Ni(II) complexes with related thiosemicarbazone ligands have been reported to exhibit a square planar geometry. nih.gov Zn(II) complexes often favor a tetrahedral arrangement. ajol.info

Five-coordinate complexes: These typically exhibit either a square pyramidal or a trigonal bipyramidal geometry. nih.gov Copper(II) complexes, in particular, are known to form five-coordinate structures with distorted square pyramidal geometry. idsi.mdnih.gov

Six-coordinate complexes: The most common geometry for six-coordinate complexes is octahedral. libretexts.org This can be achieved, for example, when two tridentate ligands coordinate to a single metal ion or when a combination of bidentate ligands and monodentate ligands (such as water or halide ions) completes the coordination sphere. nih.gov

The specific geometry adopted can influence the electronic and magnetic properties of the complex.

The bond lengths and angles within the coordination sphere of the metal ion provide valuable insights into the nature of the metal-ligand bonding. These parameters are influenced by factors such as the identity of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

In copper(II) complexes with related N,S-donor ligands, the Cu-S bond lengths are typically in the range of 2.25 to 2.40 Å, while the Cu-N bond lengths are generally shorter, falling between 1.96 and 2.05 Å. idsi.mdnih.gov The bond angles around the metal center will deviate from the ideal values for a given geometry (e.g., 90° for octahedral and square planar, 109.5° for tetrahedral) due to the constraints of the chelate rings formed by the ligand. libretexts.orgnih.gov

Below are tables with representative bond lengths and angles for related metal complexes, illustrating the typical structural parameters.

Table 1: Representative Metal-Ligand Bond Lengths (Å) in Thiosemicarbazone Complexes

Complex TypeMetal-Sulfur (Å)Metal-Nitrogen (Å)Reference
Cu(II) Square Pyramidal2.2571.962, 2.045 idsi.md
Cu(II) Square Pyramidal-1.955 - 2.087 nih.gov
Zn(II) Tetrahedral2.34592.110 researchgate.net

Table 2: Representative Bond Angles (°) in Thiosemicarbazone Complexes

Complex TypeS-M-NN-M-NReference
Cu(II) Square Pyramidal-- idsi.md
Cu(II) Square Pyramidal-- nih.gov
Zn(II) Tetrahedral-- researchgate.net

Note: Specific bond angles for a complex with this compound would require dedicated crystallographic studies.

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of metal complexes containing this compound are intrinsically linked to the nature of the central metal ion, its oxidation state, and the resulting geometry of the complex. Studies on analogous thiosemicarbazone and hydrazone complexes provide a framework for understanding the expected characteristics of these compounds.

The electronic spectra of these complexes are typically characterized by both intra-ligand and charge-transfer transitions. In the ultraviolet region, bands corresponding to π→π* and n→π* transitions within the aromatic rings and the carbothioamide moiety of the ligand are observed. Upon coordination to a metal ion, shifts in these bands can occur, providing evidence of complex formation.

More significantly, the visible region of the electronic spectra reveals d-d electronic transitions for transition metal complexes, which are informative of the coordination geometry. For instance, Co(II) complexes often exhibit bands characteristic of an octahedral geometry. nih.govnih.gov Similarly, Ni(II) complexes can display absorption bands that support an octahedral environment around the metal ion. nih.govresearchgate.netijsdr.org The electronic spectra of Cu(II) complexes frequently show broad d-d absorption bands indicative of a distorted octahedral geometry. arcjournals.orgresearchgate.net

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in the metal center, which is crucial for determining the spin state and geometry of the complexes. For first-row transition metal ions, the magnetic moments are often used in conjunction with electronic spectra to elucidate the stereochemistry. nih.gov

For example, Co(II) (d7) complexes in an octahedral field are expected to have magnetic moments significantly above the spin-only value due to orbital contribution. Ni(II) (d8) octahedral complexes typically exhibit magnetic moments corresponding to two unpaired electrons. The magnetic moments for mononuclear Cu(II) (d9) complexes generally indicate the presence of one unpaired electron. arcjournals.org

Interactive Table: Electronic and Magnetic Properties of Representative Metal Complexes with Similar Ligands

Metal ComplexElectronic Transitions (nm)AssignmentMagnetic Moment (B.M.)Proposed Geometry
Co(II) Complex 281, 388, 721π→π*, LMCT, 4T1g(F)→4T2g(F)5.1Octahedral
Ni(II) Complex ~14000-19000 cm-1, ~24000 cm-1d-d transitions2.1-4.7Octahedral
Cu(II) Complex 500-770d-d transitions1.75-2.18Distorted Octahedral

Applications of Metal Complexes in Chemical Research

Metal complexes of this compound and related ligands are of significant interest due to their potential applications in various fields of chemical research, particularly in medicinal chemistry and catalysis.

Antimicrobial Activity:

A substantial body of research has demonstrated that metal complexes of thiosemicarbazones and their derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. mdpi.comekb.eg This increased activity is often explained by chelation theory, which suggests that the chelation of the metal ion reduces its polarity, allowing for greater penetration through the lipid membranes of microorganisms. arcjournals.org

Complexes of various transition metals with ligands similar to this compound have been screened against a range of bacterial and fungal strains. For example, studies have shown that Ni(II) complexes can be potent antimicrobial agents against both Gram-negative and Gram-positive bacteria, in some cases exceeding the efficacy of standard antibiotics. mdpi.com The antibacterial activity of such complexes has been tested against bacteria such as Escherichia coli and Staphylococcus aureus. ekb.egnih.gov While the free ligands may show modest or no activity, their metal complexes often demonstrate significant inhibitory effects. mdpi.comresearchgate.net

Interactive Table: Antimicrobial Activity of Representative Metal Complexes with Similar Ligands

Metal ComplexTest OrganismActivity
Ni(II) Complex Escherichia coliActive
Ni(II) Complex Staphylococcus aureusActive
Cu(II) Complex Escherichia coliActive
Cu(II) Complex Staphylococcus aureusActive
Fe(III) Complex Escherichia coliActive
Fe(III) Complex Staphylococcus aureusActive

Catalytic Activity:

The catalytic potential of transition metal complexes is a vast area of research. While specific studies on the catalytic applications of this compound complexes are not widely reported, related manganese complexes have been investigated for the catalytic oxidation of alcohols. nih.gov This suggests that complexes of this compound could also be explored as catalysts in various organic transformations. The ability of the ligand to stabilize different oxidation states of the metal center is a key feature for potential catalytic applications.

Other Potential Applications:

The diverse biological activities of thiosemicarbazone complexes extend to antitumor, antifungal, antiviral, and anti-inflammatory properties. mdpi.com For instance, certain nickel(II) complexes have been shown to exhibit anti-inflammatory activity. Given these precedents, metal complexes of this compound represent a promising class of compounds for further investigation in the development of new therapeutic agents and catalysts.

Emerging and Advanced Applications of N 4 Hydroxyphenyl Hydrazinecarbothioamide

Role in Heterocyclic Compound Synthesis and Derivatization

The hydrazinecarbothioamide moiety is a well-established and powerful building block in the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net This is due to the presence of multiple nucleophilic and electrophilic centers that can participate in various cyclization reactions. N-(4-hydroxyphenyl)hydrazinecarbothioamide serves as a key starting material for creating more complex molecules with potential biological and industrial applications.

Thiosemicarbazides and their derivatives, such as this compound, are instrumental in constructing heterocyclic rings containing nitrogen, sulfur, and oxygen atoms. nih.gov The reaction pathways often involve condensation and cyclization with bifunctional reagents. For instance, reactions with α-haloketones or α,β-unsaturated carbonyl compounds can lead to the formation of five- or six-membered heterocyclic systems.

Detailed Research Findings:

Researchers have extensively used hydrazinecarbothioamide derivatives to synthesize various heterocyclic families:

1,2,4-Triazoles: One of the most common applications is the synthesis of 1,2,4-triazole-3-thiones. nih.gov This is typically achieved by the intramolecular cyclization of acyl-thiosemicarbazides under basic conditions, such as refluxing in an aqueous sodium hydroxide (B78521) solution. nih.gov The resulting triazole ring can be further derivatized.

Thiazoles: Reaction of hydrazinecarbothioamides with α-bromoacetophenones is a known route to produce thiazole (B1198619) derivatives. nih.gov This reaction proceeds through the initial formation of a thiohydrazonate intermediate, followed by an intramolecular cyclization to form the thiazole ring.

1,3,4-Thiadiazoles: These compounds can be synthesized from thiosemicarbazide (B42300) derivatives through cyclization reactions, for example, by reacting with carbon disulfide in a basic medium. nih.gov

Pyrazoles: The reaction of hydrazinecarbothioamides with β-dicarbonyl compounds or their equivalents can yield pyrazole (B372694) derivatives. nih.gov

The synthesis of these heterocyclic compounds is of great importance as these structural motifs are present in many pharmaceutically active molecules and functional materials. researchgate.net The development of new synthetic strategies utilizing precursors like this compound continues to be an active area of research. nih.gov

Application as Chemosensors and Recognition Agents

The structural features of this compound make it an excellent candidate for the development of chemosensors. The phenolic hydroxyl group, the amide protons, and the sulfur atom of the thioamide group can all act as potential binding sites for anions and cations through hydrogen bonding and coordination. nih.gov

When the molecule binds to a specific ion, its electronic properties can be altered, leading to a change in its spectroscopic signature. This change, which can be a visible color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor), allows for the qualitative and quantitative detection of the target analyte.

Detailed Research Findings:

While specific studies on this compound as a chemosensor are emerging, research on analogous structures provides strong evidence for its potential in this area.

Anion Recognition: Urea and thiourea-based receptors are known to bind anions through hydrogen bonding. Acylhydrazone-based receptors have shown strong complexation with anions like fluoride, acetate, and dihydrogen phosphate. nih.gov The binding event often results in a color change, allowing for "naked-eye" detection. nih.gov

Cation Recognition: The presence of heteroatoms (N, O, S) allows for the coordination of metal ions. Schiff base ligands derived from similar hydrazide precursors have been successfully used as colorimetric sensors for various metal ions, including Cu²⁺, Fe³⁺, and Ni²⁺. The complexation with the metal ion alters the ligand's absorption spectrum, leading to a distinct color change. For example, some sensors exhibit a color change from yellow to red upon binding with Ni²⁺.

Sensing Mechanism: The detection mechanism typically involves the formation of a stable complex between the sensor molecule and the target ion. The stoichiometry of this complex can often be determined using techniques like Job's plot analysis. The sensitivity of these sensors can be very high, with detection limits reaching micromolar (µM) and even lower concentrations, making them suitable for detecting trace amounts of analytes.

The design of chemosensors based on the this compound scaffold is a promising area for developing new analytical tools for environmental monitoring and biological sensing.

Use in Corrosion Inhibition Studies

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is one of the most practical methods for protection, especially in acidic media. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are particularly effective as they can adsorb onto the metal surface and form a protective barrier.

This compound and its derivatives fit this profile perfectly. The multiple adsorption centers—the lone pair of electrons on the sulfur and nitrogen atoms, the π-electrons of the phenyl ring, and the hydroxyl group—facilitate strong adsorption onto the metal surface, thereby inhibiting the corrosion process.

Detailed Research Findings:

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of corrosion inhibitors.

Mechanism of Inhibition: Studies on various hydrazinecarbothioamide derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibitor molecules adsorb on the metal surface, blocking the active sites for corrosion. This adsorption process is often found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface.

Inhibition Efficiency: The inhibition efficiency (IE%) of these compounds increases with their concentration. For example, a derivative, (2Z)-2-(2-hydroxy-3methoxybenzylidene) hydrazinecarbothioamide (HCT), showed an increase in inhibition efficiency with concentration for the corrosion of an aluminum composite in 0.5 M HCl. Similarly, another hydrazinecarbothioamide derivative (HCB) exhibited an inhibition efficiency of up to 96.5% at a concentration of 5.0 mM for mild steel in 1.0 M HCl. The table below summarizes findings for a related compound on mild steel.

Corrosion Inhibition Efficiency of a Hydrazinecarbothioamide Derivative (HCB) on Mild Steel in 1.0 M HCl

Concentration (mM)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
0.01152-
0.116585.7
0.58792.4
1.06194.7
5.03996.5

Data derived from studies on HCB, a related hydrazinecarbothioamide derivative.

Electrochemical Impedance Spectroscopy (EIS): EIS data typically show that with an increase in inhibitor concentration, the charge transfer resistance (Rct) values increase, while the double-layer capacitance (Cdl) values decrease. The increase in Rct indicates a slower corroding system due to the formation of a protective film, and the decrease in Cdl suggests the replacement of water molecules at the metal-solution interface by the inhibitor molecules.

These studies highlight the significant potential of this compound and its derivatives as effective and environmentally friendly corrosion inhibitors for various metals and alloys in industrial applications.

Biological Activity Profiles and Mechanistic Insights in Vitro Studies Only

General Biological Activities of Hydrazinecarbothioamides and Thiosemicarbazones

Hydrazinecarbothioamides and their corresponding derivatives, thiosemicarbazones, are recognized as a significant class of compounds in medicinal chemistry due to their wide spectrum of biological activities. nih.gov These molecules have attracted considerable scientific attention for their potential therapeutic applications. nih.gov In vitro studies have demonstrated a diverse range of biological profiles, including antimicrobial (antibacterial, antifungal), anticancer, antiviral, anticonvulsant, anti-inflammatory, and antioxidant properties. nih.govnih.govnih.gov

The versatility of the hydrazinecarbothioamide scaffold allows for structural modifications that can modulate these biological effects. nih.gov Many researchers have reported that these compounds are potent inhibitors of various metabolic enzymes, such as carbonic anhydrases, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Their antimicrobial activity is particularly notable, with efficacy shown against a range of bacterial and fungal pathogens. nih.govnih.gov Furthermore, the ability of these compounds to act as antioxidants and scavenge free radicals has been extensively studied. researchgate.netresearchgate.net The core structure serves as a valuable pharmacophore for the development of new therapeutic agents. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

Hydrazinecarbothioamide and thiosemicarbazone derivatives have been identified as potent inhibitors of several key enzymes in vitro. Their inhibitory action is a primary mechanism behind their biological effects.

Carbonic Anhydrase (CA) Inhibition : Certain hydrazone derivatives show significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov For instance, some novel hydrazone compounds demonstrated IC₅₀ values in the nanomolar range, from 7.12 to 45.12 nM against these enzymes, which was comparable to the reference drug Acetazolamide. nih.gov CAs are metalloenzymes that play crucial roles in processes like pH regulation and fluid secretion. nih.gov

Cholinesterase (AChE and BChE) Inhibition : The same series of hydrazone derivatives also exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurological disorders. nih.gov IC₅₀ values for these compounds ranged from 21.45 to 61.37 nM for AChE and 18.42 to 54.74 nM for BChE. nih.gov Studies on other related carbamate (B1207046) derivatives also revealed good inhibitory potential against these enzymes, suggesting them as possible molecules for addressing Alzheimer's disease. ajphs.com

Tyrosinase Inhibition : Thiosemicarbazones have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The thiosemicarbazide (B42300) scaffold is crucial for this activity as it can chelate the two copper ions present in the enzyme's active site. nih.gov The inhibitory potential can be modulated by substitutions on the hydrazine (B178648) portion of the molecule, with studies showing that the hydrophobicity of the substituent plays a significant role. nih.gov Lineweaver-Burk plot analysis has indicated a competitive mode of inhibition for some of these derivatives against tyrosinase. nih.gov

Table 1: Enzyme Inhibition by Hydrazinecarbothioamide Derivatives (In Vitro)

Compound ClassEnzymeInhibition (IC₅₀)Reference
Hydrazone DerivativeshCA I7.12 - 45.12 nM nih.gov
Hydrazone DerivativeshCA II7.12 - 45.12 nM nih.gov
Hydrazone DerivativesAChE21.45 - 61.37 nM nih.gov
Hydrazone DerivativesBChE18.42 - 54.74 nM nih.gov
N-benzyl indole-based thiosemicarbazonesMushroom TyrosinaseModerate to Outstanding nih.gov
N-methyl-O-phenyl carbamate derivativesAcetylcholinesteraseGood inhibitory potential ajphs.com
N-methyl-O-phenyl carbamate derivativesButyrylcholinesteraseGood inhibitory potential ajphs.com

Certain heterocyclic compounds with structural similarities to hydrazine derivatives, such as diamidines, are known to interact with DNA, primarily by binding to the minor groove. nih.gov This interaction is sequence-specific, often targeting A-T rich regions like -AATT-. nih.gov The binding is stabilized by a combination of hydrogen bonds, van der Waals contacts, and electrostatic interactions. nih.gov For example, the nitrogen atoms of amidine groups can form hydrogen bonds with oxygen atoms of thymine (B56734) bases on opposite DNA strands. nih.gov Such binding to the minor groove can induce conformational changes in the DNA and allosterically inhibit the binding of transcription factors to the major groove, thereby interfering with gene expression. nih.gov

The antioxidant activity of phenolic hydrazine derivatives is a well-documented aspect of their biological profile. researchgate.net This activity is primarily attributed to their ability to scavenge free radicals through several key mechanisms. nih.govnih.gov The efficacy of this process is often evaluated using assays with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS). nih.gov

The principal mechanisms for radical scavenging by phenolic antioxidants are:

Hydrogen Atom Transfer (HAT) : In this one-step process, the antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group to a free radical (R•), thereby neutralizing the radical and forming a stable antioxidant radical (ArO•). researchgate.netresearchgate.net The reactivity in the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the O-H or N-H bond. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET) : This is a two-step process that is favored in polar solvents. First, the antioxidant molecule deprotonates to form an anion (ArO⁻). In the second step, this anion transfers an electron to the free radical. researchgate.netresearchgate.net

Single Electron Transfer-Proton Transfer (SET-PT) : This mechanism also involves two steps. Initially, the antioxidant transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. This pathway is generally considered less favorable for many phenolic compounds. researchgate.netresearchgate.net

For phenolic hydrazones, the phenolic -OH group and the hydrazone -NH group are the primary sites for radical scavenging. researchgate.net Theoretical studies have shown that the -OH bond is often more active for trapping free radicals than the -NH bond. researchgate.net The specific dominant mechanism can depend on the solvent, with HAT and SPLET being competitive pathways. researchgate.netresearchgate.net

Antimicrobial Activity (Antibacterial, Antifungal)

Hydrazinecarbothioamides and their derivatives are a class of compounds that consistently exhibit significant in vitro antimicrobial activity. nih.govtandfonline.com They have been tested against a wide variety of medically important microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govtandfonline.com

Studies have shown that these compounds can be highly effective against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the fungal pathogen Candida albicans. nih.govnih.govtandfonline.com The antimicrobial efficacy is often influenced by the specific substituents on the core molecular structure. mdpi.com For example, the presence of electron-withdrawing groups on an attached aromatic ring can enhance activity. mdpi.com In some studies, derivatives like 1,2,4-triazoles and 1,3,4-thiadiazoles, which can be synthesized from hydrazinecarbothioamide precursors, show even greater antimicrobial potency than the parent compounds. tandfonline.com The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Table 2: In Vitro Antimicrobial Activity of Hydrazinecarbothioamide Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against selected microbial strains.

Compound Class/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Hydrazide–hydrazone 15S. aureus ATCC 65381.95 - 7.81 nih.gov
Hydrazide–hydrazone 15S. epidermidis ATCC 122281.95 - 7.81 nih.gov
Hydrazide–hydrazone 21B. subtilis15.62 nih.gov
Hydrazide–hydrazone 21E. coli7.81 nih.gov
1,2,4-triazole derivative 3cM. gypseum NCPF 5808 tandfonline.com
Hydrazinecarbothioamide 2Various Bacteria32 researchgate.net
Thiosemicarbazone 2c, 2d, 2g, 2jEnterococcus faecalisSignificant Inhibition nih.gov
Thiosemicarbazone derivativesCandida albicansGood Activity nih.gov

Against Gram-Positive Bacterial Strains

There is no specific information available in the reviewed literature detailing the in vitro activity of N-(4-hydroxyphenyl)hydrazinecarbothioamide against Gram-positive bacterial strains.

Against Gram-Negative Bacterial Strains

There is no specific information available in the reviewed literature detailing the in vitro activity of this compound against Gram-negative bacterial strains.

Against Fungal Strains (e.g., Candida spp.)

There is no specific information available in the reviewed literature detailing the in vitro activity of this compound against fungal strains such as Candida species.

Antiproliferative Activity and Cellular Targeting (Non-Clinical)

Inhibition of Specific Cancer Cell Lines (e.g., SKBr-3)

There is no specific information available in the reviewed literature detailing the in vitro antiproliferative activity of this compound on the SKBr-3 breast cancer cell line.

Effects on Specific Cell Populations (e.g., ALDH+ cells)

There is no specific information available in the reviewed literature detailing the effects of this compound on ALDH+ cell populations.

Structure Activity Relationships Sar and Derivative Optimization

Impact of Substituents on Biological Activities

The biological profile of N-(4-hydroxyphenyl)hydrazinecarbothioamide derivatives is highly dependent on the nature and position of various substituents on the molecule. The hydrazinecarbothioamide (-NHNHCSNH-) core is a key pharmacophore known for its ability to chelate metal ions, which is a critical mechanism for the inhibition of various metalloenzymes, such as tyrosinase. nih.gov SAR studies on related compounds indicate that modifications at the phenyl ring and the terminal nitrogen of the thiosemicarbazide (B42300) chain can significantly alter efficacy and selectivity.

In the context of tyrosinase inhibition, substitutions on the phenyl ring of related thiosemicarbazone scaffolds have demonstrated a clear impact on activity. For example, in a series of N-benzyl indole-based thiosemicarbazones, derivatives with a 4-substitution on a terminal phenyl ring generally exhibited better inhibitory potential against tyrosinase. nih.gov This suggests that for this compound, adding further substituents to the phenyl ring could modulate activity. Electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can alter the electronic environment and steric bulk, thereby influencing binding affinity with target enzymes.

Modifications of the Hydrazinecarbothioamide Moiety: The terminal nitrogen atom of the hydrazinecarbothioamide group is another key site for modification. In studies on various thiosemicarbazide derivatives, substitution at this position with different aryl or alkyl groups has been shown to be a major factor in determining biological activity. nih.gov For example, research on novel thiosemicarbazones as tyrosinase inhibitors highlighted that the hydrophobicity of the substituent on the hydrazine (B178648) moiety plays a significant role in the inhibitory effect against melanogenesis. nih.gov Replacing the terminal NH2 with substituted phenyl rings can lead to derivatives with enhanced potency.

The following table summarizes the observed biological activities of some thiosemicarbazide derivatives, illustrating the impact of various substitutions.

Compound SeriesSubstitutionObserved Biological ActivityReference
Hydrazide-Hydrazones of 5-nitrofuran-2-carboxylic acidVaried aryl substitutionsHigh antibacterial activity against S. epidermidis, S. aureus, B. subtilis, and B. cereus (MIC = 0.48–15.62 μg/mL). nih.gov
Indole-based ThiosemicarbazonesN-tosyl indole (B1671886) with varied N4-substitutionsCompetitive tyrosinase inhibitors (IC50 range: 6.40 µM to 61.84 µM). nih.gov
Diarylsulfone HydrazinecarbothioamidesPhenyl, 4-chlorophenyl, 4-bromophenylExcellent antioxidant activity (DPPH scavenging IC50 = 39.39–42.32 µM). nih.gov
Thiazolo[4,5-d]pyrimidine derivativesPhenyl, 3-fluorophenyl, 4-fluorophenylAntiproliferative activity against various cancer cell lines. mdpi.com

These findings collectively suggest that the this compound scaffold is highly tunable. The antibacterial, anticancer, and enzyme-inhibitory activities can be optimized by strategic placement of different functional groups on both the aromatic ring and the thiosemicarbazide tail.

Design and Synthesis of this compound Derivatives

The design of this compound derivatives is often guided by the intended biological target. For instance, in designing enzyme inhibitors, the core structure is valued for its metal-chelating properties. nih.gov For antimicrobial agents, modifications are aimed at enhancing cell wall penetration or inhibiting specific bacterial enzymes. nih.govnih.gov The general synthetic strategy involves the reaction of a hydrazine derivative with an appropriate isothiocyanate.

A common synthetic route starts with 4-hydroxyphenylhydrazine, which serves as the key precursor. This compound can be reacted with various aryl or alkyl isothiocyanates to yield a library of N-substituted N'-(4-hydroxyphenyl)hydrazinecarbothioamides. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727). pensoft.net

Alternatively, derivatives can be synthesized by first preparing a hydrazide and then converting it into the desired hydrazinecarbothioamide. For example, a precursor acid can be converted to an acid hydrazide, which is then reacted with an isothiocyanate. nih.gov A general scheme for the synthesis of thiosemicarbazide derivatives involves the condensation of a carbohydrazide (B1668358) with an aryl isothiocyanate. nih.gov This method allows for the introduction of diverse substituents on the terminal nitrogen.

The synthesis of related heterocyclic systems often utilizes hydrazinecarbothioamide derivatives as key intermediates. For example, these compounds can undergo cyclization reactions to form biologically active heterocycles like 1,2,4-triazoles or 1,3,4-thiadiazoles. nih.govarkat-usa.orgpensoft.net The synthesis of N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide derivatives, for instance, involves modifications that lead to the formation of 1,3,4-oxadiazoles and other heterocyclic moieties, highlighting the versatility of the hydrazinecarbonyl precursor. ktu.edu

The following table outlines a general synthetic approach for creating derivatives.

StepReactantsProductPurposeReference
14-Hydroxyphenylhydrazine + Aryl IsothiocyanateN-Aryl-N'-(4-hydroxyphenyl)hydrazinecarbothioamideIntroduce diverse aromatic groups to probe electronic and steric effects. pensoft.net
2Carboxylic Acid Hydrazide + Isothiocyanate1-Acyl-4-aryl-thiosemicarbazideCreate acyl-thiosemicarbazide derivatives with varied biological targets. nih.govnih.gov
3Hydrazinecarbothioamide Derivative + α-Halogenated KetoneS-Alkylated 1,2,4-triazoleSynthesize heterocyclic derivatives with potential antioxidant activity. nih.gov
4Hydrazinecarbothioamide Derivative + Acetic Anhydride1,3,4-Oxadiazole DerivativeForm oxadiazole rings, a common scaffold in antimicrobial agents. repec.org

Lead Optimization Strategies

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process involves a cycle of designing, synthesizing, and testing new analogs.

Computational and Modeling Approaches: Computational methods are integral to modern lead optimization. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict how structural modifications might affect biological activity. nih.gov For enzyme inhibitors, docking studies can elucidate the binding mode of the ligand in the active site, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov This information guides the rational design of new derivatives with improved binding affinity.

Medicinal Chemistry Techniques: Several medicinal chemistry strategies can be applied to optimize the this compound scaffold:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving pharmacological properties. For example, the hydroxyl (-OH) group could be replaced with other hydrogen bond donors/acceptors. The sulfur atom in the thiocarbonyl (C=S) group could be replaced with oxygen (C=O) or selenium (C=Se) to modulate activity and toxicity.

Scaffold Hopping: This strategy involves replacing the core molecular structure with a different scaffold while retaining the key binding elements. For this compound, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interaction spaces within the target's binding site.

Structure Simplification or Elaboration: Depending on the initial hit, the molecule can be simplified to remove non-essential parts, which can improve synthetic accessibility and physicochemical properties. Conversely, the structure can be elaborated by adding functional groups to probe for additional binding interactions and enhance potency. nih.gov

Pharmacokinetic Optimization: A key goal of lead optimization is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. For the this compound series, modifications would be aimed at enhancing properties like solubility, membrane permeability, and metabolic stability. For example, introducing polar groups can increase water solubility, while strategic blocking of potential metabolic sites (e.g., through fluorination) can increase the compound's half-life in the body. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-hydroxyphenyl)hydrazinecarbothioamide and its derivatives?

  • Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions between substituted phenyl isothiocyanates and hydrazine derivatives. For example, tert-butylcarbazate reacts with 4-hydroxyphenyl isothiocyanate under acidic conditions, followed by acid hydrolysis to remove the t-Boc protecting group . Purification often involves column chromatography (e.g., using PE:EE 4:1) or recrystallization at low temperatures (-20°C) . Yields range from 71% to 92% depending on substituents and reaction optimization .

Q. How is FT-IR spectroscopy utilized to confirm the formation of this compound derivatives?

  • Methodological Answer : Key FT-IR peaks include:

  • C=S stretching : 1177–1185 cm⁻¹ .
  • N-H stretching (hydrazine) : Broad peaks at 3237–3271 cm⁻¹ .
  • C=O (amide) : 1679–1690 cm⁻¹ in derivatives with acyl groups .
  • Aromatic C=C : 1452–1566 cm⁻¹ .
    These peaks are cross-referenced with synthetic intermediates (e.g., isatin derivatives) to confirm structural integrity .

Q. What purification techniques are effective for isolating this compound derivatives post-synthesis?

  • Methodological Answer :

  • Column chromatography : Silica gel with gradients like petroleum ether (PE) and ethyl acetate (EE) (4:1 ratio) effectively separate polar derivatives .
  • Recrystallization : Ethanol or methanol solvents at -20°C yield high-purity crystals .
  • LC-MS validation : Used to confirm purity (>95%) and molecular ion peaks (e.g., HRMS for (Z)-N-(4-hydroxyphenyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide: m/z 313.0757 [M+H]⁺) .

Q. How is solubility determined for formulation studies of this compound?

  • Methodological Answer : The shake-flask method measures solubility in solvents (ethanol, PEG-400, etc.) at 298.15–338.15 K. Data are fitted to the Apelblat equation (R² = 0.996–0.999) to model temperature dependence. For example, solubility in PEG-400 is highest (1.08 × 10⁻¹ mole fraction at 298.15 K) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

  • Methodological Answer :

  • Catalysts : Acetic acid enhances condensation efficiency in ethanol .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Temperature control : Reactions at 60–80°C reduce side-product formation .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on phenyl rings increase reactivity with hydrazinecarbothioamides .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Combine ¹H NMR (e.g., δ 12.70 ppm for hydrazine NH ), LC-MS, and X-ray crystallography (e.g., CCDC 2032776 for 4-(dimethylamino)benzohydrazide derivatives ).
  • Computational alignment : Compare experimental FT-IR peaks with DFT-calculated vibrational modes .
  • Isotopic labeling : Use deuterated solvents (DMSO-d₆) to distinguish exchangeable protons in NMR .

Q. How to design structure-activity relationship (SAR) studies for biological activity evaluation?

  • Methodological Answer :

  • Substituent libraries : Synthesize derivatives with varying substituents (e.g., 4-cyano, 4-methylthiophenyl) to assess antimicrobial or anticancer activity .
  • Bioassay protocols : Test against E. coli or Bacillus using agar diffusion (zone of inhibition >10 mm indicates potency) .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like DNA gyrase or topoisomerase IV .

Q. What computational approaches predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding poses of (Z)-N-(4-hydroxyphenyl)hydrazinecarbothioamide derivatives with Hg²⁺ ions using ChemOffice and AutoDock .
  • DFT calculations : Optimize geometries at B3LYP/6-311+G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gaps <3 eV suggest reactivity) .
  • COSMO-RS modeling : Predict solvent effects on solubility and partition coefficients for drug formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.